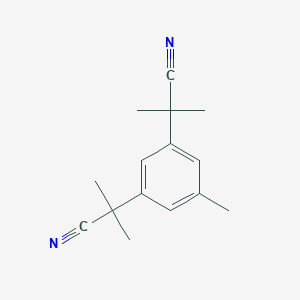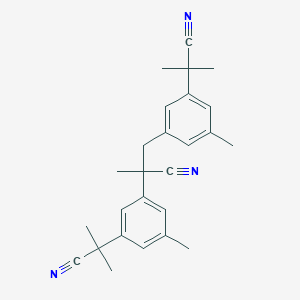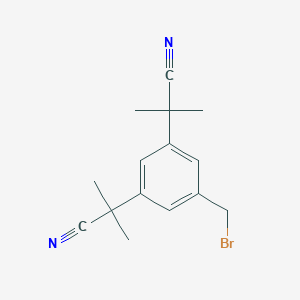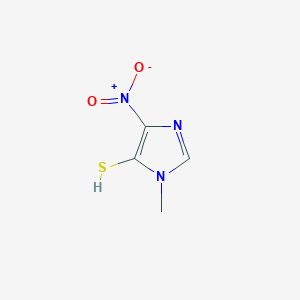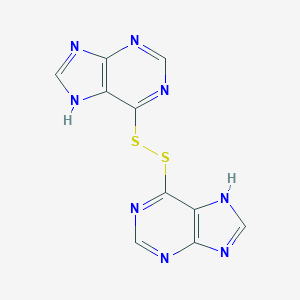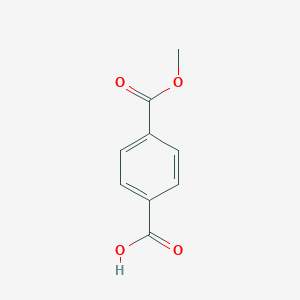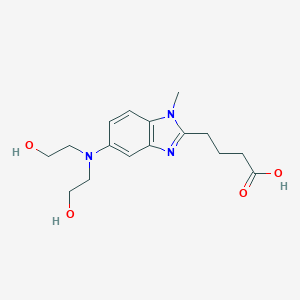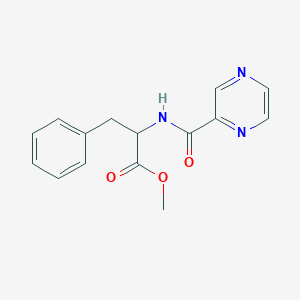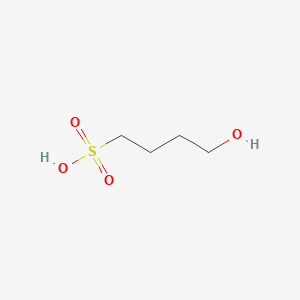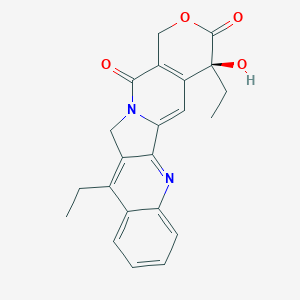
7-Ethylcamptothecin
Overview
Mechanism of Action
Target of Action
7-Ethylcamptothecin, a derivative of camptothecin, primarily targets DNA topoisomerase I . This nuclear enzyme plays a crucial role in reducing the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA .
Pharmacokinetics
Pharmacokinetic studies of this compound in mice have shown that it has a longer biological half-life in the terminal phase and a larger amount remains in the plasma compared to camptothecin . After intravenous administration, this compound accumulates in the intestine, suggesting that the main route of excretion of the drug is through the biliary tract .
Result of Action
The main effect of this compound on L1210 cells is the blocking of the G2-M phase . This results in a stronger growth-inhibiting activity against tumor cells compared to camptothecin . The drug’s action causes DNA damage, which ultimately results in apoptosis .
Action Environment
The superior antitumor activity of this compound compared to camptothecin is due to its stronger growth-inhibiting activity against tumor cells and its longer retention time and higher amounts in the intestinal tract when administered in vivo . This suggests that the drug’s action, efficacy, and stability are influenced by environmental factors such as the physiological conditions within the intestinal tract .
Biochemical Analysis
Biochemical Properties
7-Ethylcamptothecin plays a pivotal role in biochemical reactions by interacting with topoisomerase I. This interaction stabilizes the complex formed between topoisomerase I and DNA, preventing the re-ligation of DNA strands and leading to DNA damage. This damage triggers apoptosis in cancer cells. The compound’s efficacy is attributed to its ability to form hydrogen bonds with specific amino acids in topoisomerase I, such as aspartic acid and arginine, which are essential for its inhibitory action .
Cellular Effects
This compound exerts profound effects on various cell types by disrupting cellular processes. It induces cell cycle arrest at the G2-M phase, leading to apoptosis. This compound affects cell signaling pathways, particularly those involved in DNA damage response and repair. It also influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, this compound impacts cellular metabolism by altering the expression of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the topoisomerase I-DNA complex. This binding stabilizes the complex and prevents the re-ligation of the cleaved DNA strand, resulting in the accumulation of DNA breaks. These breaks activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. The compound’s lactone ring is crucial for its binding affinity and inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can undergo hydrolysis, leading to the formation of an inactive carboxylate form. Long-term studies have shown that this compound can induce sustained DNA damage and apoptosis in cancer cells. Its efficacy may decrease over time due to the development of drug resistance mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, it can cause significant toxic effects, including myelosuppression and gastrointestinal toxicity. Studies have identified a therapeutic window where the antitumor activity is maximized, and adverse effects are minimized .
Metabolic Pathways
This compound is metabolized primarily in the liver through oxidative pathways. Cytochrome P450 enzymes, particularly CYP3A4, play a crucial role in its metabolism. The compound is converted into various metabolites, some of which retain antitumor activity. The metabolic pathways also involve conjugation reactions, leading to the formation of glucuronides and sulfates, which are excreted in the urine and bile .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transport proteins such as P-glycoprotein, which can affect its intracellular concentration and distribution. The compound tends to accumulate in the nucleus, where it exerts its cytotoxic effects by targeting topoisomerase I .
Subcellular Localization
This compound predominantly localizes in the nucleus due to its affinity for DNA and topoisomerase I. This subcellular localization is essential for its antitumor activity. The compound’s nuclear localization signals and post-translational modifications, such as phosphorylation, play a role in directing it to the nucleus. Once inside the nucleus, this compound forms a ternary complex with topoisomerase I and DNA, leading to the inhibition of DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SN-22 involves the reaction of 1-methylpiperidine with indole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves the formation of a carbon-nitrogen bond between the piperidine and indole rings.
Industrial Production Methods
Industrial production of SN-22 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
SN-22 undergoes various chemical reactions, including:
Oxidation: SN-22 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert SN-22 into different reduced forms.
Substitution: SN-22 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of SN-22.
Scientific Research Applications
SN-22 has been extensively studied for its applications in various scientific fields:
Chemistry: SN-22 is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It is studied for its interactions with serotonin receptors and its potential effects on biological systems.
Medicine: SN-22 is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Comparison with Similar Compounds
SN-22 is compared with other similar compounds, such as:
BRL-54443: Another serotonin receptor agonist with different selectivity and potency.
LY-334370: A compound with similar receptor targets but different chemical structure.
LY-367,265: Another related compound with distinct pharmacological properties.
MPMI: A compound with similar receptor activity but different therapeutic applications.
MPTP: A compound with different receptor targets and effects.
Properties
IUPAC Name |
(19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKIWCVEPUPIL-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228960 | |
| Record name | 7-Ethylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78287-27-1 | |
| Record name | 7-Ethylcamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78287-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethylcamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078287271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Ethylcamptothecin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHYLCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPY7FE51IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


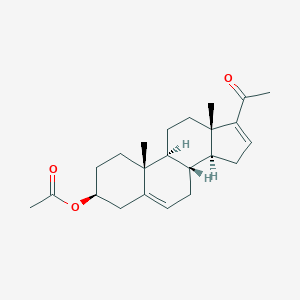
![[(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B193199.png)

